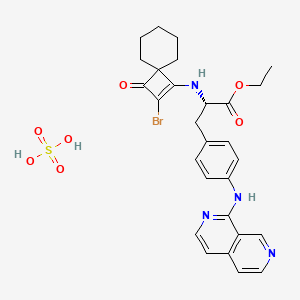
Zaurategrast ethyl ester sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaurategrast ethyl ester sulfate is not directly mentioned in the provided papers. However, the papers discuss the esterification of levulinic acid with ethanol and other alcohols using sulfated zirconia-based catalysts, which is relevant to the synthesis of ester sulfates like zaurategrast ethyl ester sulfate. Levulinic acid is a key biomass-derived chemical that can be transformed into valuable fuels and chemicals, including esters that serve as fuel additives and plasticizers . The esterification process is also applicable to fatty acids, where the alkyl esters of long-chain fatty acids are synthesized for industrial and daily life applications . The papers highlight the importance of catalysts in these reactions, with sulfated zirconia and its composites being efficient for the esterification process .
Synthesis Analysis
The synthesis of esters, such as ethyl levulinate, involves the esterification of levulinic acid with alcohols, and the efficiency of this process is significantly influenced by the catalyst used. Sulfated mesoporous zirconosilicates, particularly sulfated Zr–SBA-15 with an optimum Zr content, have been identified as superior catalysts for this reaction due to their high density of acid sites and the accessibility of organic reactants . Similarly, sulfated zirconia (SO4^2−/ZrO2) has been proven to be an efficient catalyst for the esterification of fatty acids with alcohols . The synthesis of esters is also facilitated by sulfated ZrO2/TiO2 nanocomposites, which show enhanced catalytic activity compared to sulfated TiO2 nanorods .
Molecular Structure Analysis
The molecular structure of esters formed through esterification is influenced by the catalysts used in the reaction. The papers do not provide direct information on the molecular structure of zaurategrast ethyl ester sulfate, but they do discuss the structural properties of catalysts like sulfated zirconosilicates and their influence on the esterification process . The structural properties of these catalysts, such as the density of acid sites and the dispersibility of these sites, are crucial for the reaction's efficiency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of esters are esterification reactions between acids and alcohols. The papers describe the esterification of levulinic acid with ethanol and the esterification of fatty acids with simple alcohols . The efficiency of these reactions is closely related to the catalyst used, with sulfated zirconia-based catalysts showing high efficiency . The degree of esterification is also affected by the length and unsaturation level of the fatty acid chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of the esters produced through esterification are not detailed in the papers. However, the papers do discuss the properties of the catalysts, such as the mesoporous structure of sulfated zirconosilicates and the surface content of sulfate groups on sulfated ZrO2/TiO2 nanocomposites . These properties are important as they affect the catalytic activity and, consequently, the yield and quality of the esters produced .
Aplicaciones Científicas De Investigación
Advanced Prodrug Strategies
Zaurategrast ethyl ester sulfate, as part of the broader category of ester prodrugs, has been explored for its potential in enhancing the pharmacokinetic profiles of antiviral agents. The ester prodrug approach aims to improve the solubility, stability, and bioavailability of drugs, thereby overcoming major limitations of current antiviral therapies. For example, novel ester prodrugs have been found potent against HIV integrase, showcasing the utility of this strategy in developing more effective treatments for viral infections (Sinokrot et al., 2017).
Biomaterials Development
The modification of natural polymers like chitin and chitosan with sulfate groups, akin to the structural manipulation seen in zaurategrast ethyl ester sulfate, creates bifunctional materials with enhanced properties. These sulfated polymers find applications in drug delivery systems, metal ion adsorption, and as antibacterial agents due to their improved physicochemical and biological properties (Jayakumar et al., 2007).
Environmental Safety and Surfactant Use
Research into the environmental impact and safety of surfactants, including those related to sulfate esters, highlights the importance of understanding the ecological footprint of chemical compounds. Studies demonstrate that surfactants such as alcohol sulfates and their derivatives, by extension, have been assessed for their biodegradability, toxicity, and environmental fate, ensuring their safe use in various applications (Cowan-Ellsberry et al., 2014).
Antimicrobial Applications
Lauric arginate ethyl ester, another ester compound with sulfate connections, demonstrates significant antimicrobial activity against a broad spectrum of microorganisms. Its application in food preservation to improve microbiological safety underscores the potential of sulfate ester derivatives in enhancing food safety and extending shelf life (Ma et al., 2023).
Mecanismo De Acción
Target of Action
Zaurategrast ethyl ester sulfate, also known as (S)-ethyl 3-(4-((2,7-naphthyridin-1-yl)amino)phenyl)-2-((2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino)propanoate sulfate, is a potent antagonist of the α4β1 and α4β7 integrins . These integrins are proteins that mediate cell adhesion and are involved in various cellular processes, including immune responses and inflammation .
Mode of Action
The compound’s mode of action is believed to rely on preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .
Biochemical Pathways
The α4β1 and α4β7 integrins, which Zaurategrast ethyl ester sulfate targets, play a crucial role in the migration of immune cells. By antagonizing these integrins, the compound can potentially disrupt the biochemical pathways involved in immune cell migration, thereby reducing inflammation and tissue damage .
Pharmacokinetics
The safety, tolerability, and pharmacokinetic profile of Zaurategrast ethyl ester sulfate have been evaluated in healthy volunteers . The compound was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days with an adverse event profile comparable to that observed with placebo . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The result of Zaurategrast ethyl ester sulfate’s action is the reduction of immune cell migration, which can lead to a decrease in inflammation and tissue damage . This has potential therapeutic implications for diseases characterized by excessive immune cell migration, such as multiple sclerosis .
Action Environment
The action of Zaurategrast ethyl ester sulfate, like many other drugs, can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, and individual genetic factors that can affect drug metabolism.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQWVIKICWIKQ-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zaurategrast ethyl ester sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)


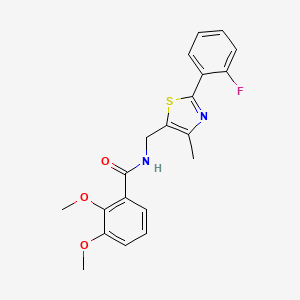

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

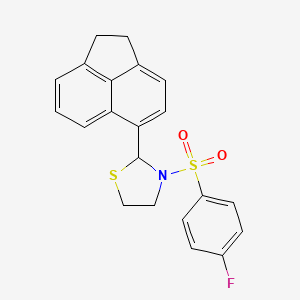
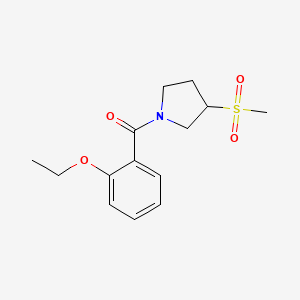
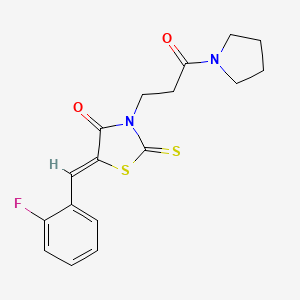
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)